1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol
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Overview
Description
1-Phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol is a synthetic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazole ring, a phenyl group, and a piperazine moiety, makes it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Piperazine Moiety: The piperazine derivative is then introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable electrophile, such as a halomethyl derivative of the triazole.
Final Coupling: The phenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole alcohols.
Scientific Research Applications
1-Phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The piperazine moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the piperazine moiety, resulting in different biological activity.
1-(4-Phenylpiperazin-1-yl)-1H-1,2,3-triazole: Similar structure but with variations in the substitution pattern, leading to different pharmacological properties.
This compound’s versatility and potential make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
1-phenyl-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]triazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-2-8-19-9-11-20(12-10-19)13-15-16(22)17-18-21(15)14-6-4-3-5-7-14/h1,3-7,22H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZYCHNROQRDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=C(N=NN2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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